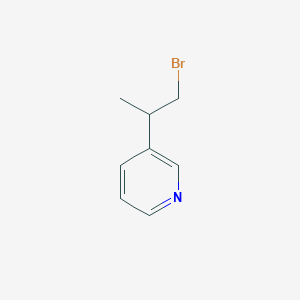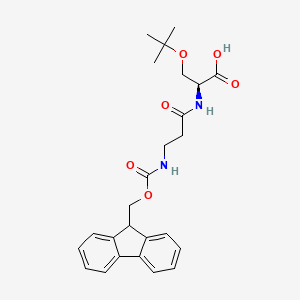![molecular formula C9H10O3 B13538794 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxotricyclo[3210,2,7]octane-1-carboxylicacid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a bicyclic ketone, the compound can be synthesized through a series of steps involving oxidation, cyclization, and functional group transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial synthesis would also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or esters, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In synthetic chemistry, 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Industry: In the materials science industry, the compound’s stability and reactivity are leveraged to create novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the tricyclic complexity.
11-Oxatricyclo[5.3.1.0]undecane: Another tricyclic compound with different ring sizes and functional groups.
Uniqueness: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid is unique due to its specific tricyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
8-oxotricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-7-4-1-2-5-6(3-4)9(5,7)8(11)12/h4-6H,1-3H2,(H,11,12) |
InChI Key |
VBOGHRIZCCOOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2(C(=O)C1C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)




